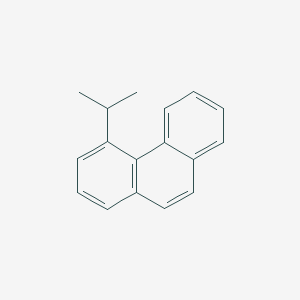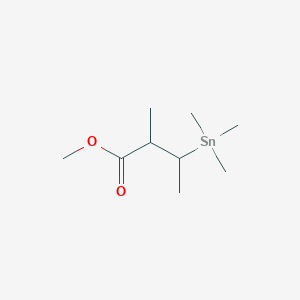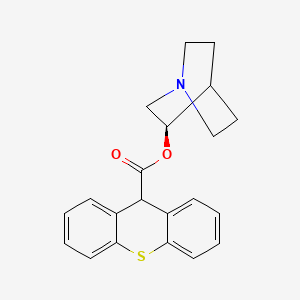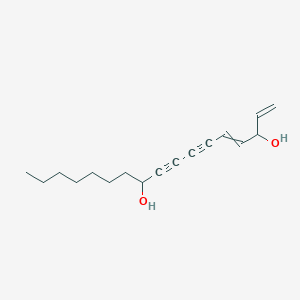
4-(Propan-2-YL)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-YL)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs
Méthodes De Préparation
The synthesis of 4-(Propan-2-YL)phenanthrene can be approached through several methods. One common method is the Haworth synthesis, which involves multiple steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.
Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.
Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: 1,2,3,4-tetrahydrophenanthrene is heated with palladium to yield phenanthrene.
Analyse Des Réactions Chimiques
4-(Propan-2-YL)phenanthrene undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromic acid, it can be oxidized to form phenanthrenequinone.
Reduction: Reduction with sodium and isopentanol yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur at specific positions on the phenanthrene ring.
Ozonolysis: Ozonolysis followed by oxidation with potassium permanganate produces diphenic acid.
Applications De Recherche Scientifique
4-(Propan-2-YL)phenanthrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Propan-2-YL)phenanthrene involves its interaction with molecular targets and pathways. Its aromatic structure allows it to participate in various chemical reactions, influencing its biological activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
4-(Propan-2-YL)phenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, known for its stability and aromaticity.
Phenanthrenequinone: An oxidized derivative used in various chemical reactions.
Phenanthridine: A nitrogen-containing derivative with applications in dye production.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other phenanthrene derivatives.
Propriétés
Numéro CAS |
106086-40-2 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-propan-2-ylphenanthrene |
InChI |
InChI=1S/C17H16/c1-12(2)15-9-5-7-14-11-10-13-6-3-4-8-16(13)17(14)15/h3-12H,1-2H3 |
Clé InChI |
NYSNETRGWOQOTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)


